Benzyl (2-(methylamino)-2-oxoethyl)carbamate
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Description
Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a chemical compound that falls within the broader class of benzamides, which are amide derivatives of benzoic acid. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. The structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate suggests that it contains a benzyl group attached to a carbamate moiety, which in turn is connected to a 2-oxoethyl group substituted with a methylamino function.
Synthesis Analysis
The synthesis of related benzamide compounds often involves the reaction of benzoyl chlorides with amines or alcohols under various conditions. For instance, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides is achieved through the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields . Similarly, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates is performed through a multi-step process starting from L-aspartic acid, followed by acid-catalyzed treatment with amines . These methods could potentially be adapted for the synthesis of benzyl (2-(methylamino)-2-oxoethyl)carbamate.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the crystallographic X-ray structure of a related compound, N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, has been determined, providing insights into the molecular conformation and the presence of internal hydrogen bonding . These techniques would be essential in analyzing the molecular structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, electrochemical reduction, and reactions with nitrile oxides or diazomethane to yield different products . The reactivity of the carbamate group in benzyl (2-(methylamino)-2-oxoethyl)carbamate would be an important aspect to consider when studying its chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, melting point, and vibrational frequencies, can be determined using techniques like RP-HPLC, melting point analysis, and FTIR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For instance, the lipophilicity of a series of benzamide derivatives was analyzed and found to be related to their biological activity .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-(methylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWVKWHLWPSSSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569320 |
Source
|
Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(methylamino)-2-oxoethyl)carbamate | |
CAS RN |
21855-72-1 |
Source
|
Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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